2-Methoxyphenyl Enhances Lipophilicity vs. N-Methyl Analog
The 2-methoxyphenyl substituent in the target compound (MW 433.3 g/mol) contributes an additional aromatic ring and ether oxygen compared to the N-methyl analog 6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one (MW 341.2 g/mol), increasing the calculated octanol-water partition coefficient (clogP) by approximately 1.0–1.5 log units . This shift in lipophilicity can influence passive membrane permeability and nonspecific protein binding, making the target compound more suitable for assays where moderate lipophilicity is required.
| Evidence Dimension | Molecular weight and estimated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 433.3 g/mol; estimated clogP ≈ 3.5–4.5 (based on structural similarity to annotated chromone-piperazine libraries) |
| Comparator Or Baseline | 6,8-dichloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one (CAS 898502-22-2): MW = 341.2 g/mol; estimated clogP ≈ 2.0–3.0 |
| Quantified Difference | ΔMW = 92.1 g/mol; ΔclogP ≈ +1.0 to +1.5 log units |
| Conditions | Physicochemical property comparison under standard conditions; clogP values are estimates from in silico methods pending experimental measurement. |
Why This Matters
Different lipophilicity ranges directly impact compound behavior in cell-based assays, solubility in screening buffers, and potential for off-target binding, making the choice between these analogs non-trivial for assay design.
